2-(2-methylpentoxy)ethanol
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Overview
Description
2-(2-methylpentoxy)ethanol is an organic compound with the molecular formula C8H18O2. It is a type of ether alcohol, characterized by the presence of an ether group (-O-) and a hydroxyl group (-OH) in its structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpentoxy)ethanol typically involves the reaction of 2-methylpentanol with ethylene oxide under basic conditions. The reaction can be represented as follows:
2-methylpentanol+ethylene oxide→Ethanol, 2-((2-methylpentyl)oxy)-
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure range of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where 2-methylpentanol and ethylene oxide are fed into a reactor containing a basic catalyst. The reaction mixture is then heated to the desired temperature and pressure to facilitate the reaction. The product is subsequently purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpentoxy)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group (-OH) in the compound can be oxidized to form a carbonyl group (-C=O), resulting in the formation of aldehydes or ketones.
Reduction: The compound can undergo reduction reactions where the ether group (-O-) can be reduced to form alcohols.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups such as halogens, resulting in the formation of halogenated ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid, hydrobromic acid).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Scientific Research Applications
2-(2-methylpentoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a solvent for biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-methylpentoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also interact with biological membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
2-(2-methylpentoxy)ethanol can be compared with other similar compounds such as:
Ethanol, 2-((2-ethylhexyl)oxy)-: This compound has a similar structure but with a longer alkyl chain, resulting in different physical and chemical properties.
Ethanol, 2-((2-propylheptyl)oxy)-: This compound also has a similar structure but with a different alkyl chain, leading to variations in its reactivity and applications.
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which influence its solubility, reactivity, and applications in various fields.
Properties
CAS No. |
10137-96-9 |
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Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-(2-methylpentoxy)ethanol |
InChI |
InChI=1S/C8H18O2/c1-3-4-8(2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
KYOBHZJMEUPABN-UHFFFAOYSA-N |
SMILES |
CCCC(C)COCCO |
Canonical SMILES |
CCCC(C)COCCO |
Synonyms |
2-[(2-Methylpentyl)oxy]ethanol |
Origin of Product |
United States |
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